2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Overview
Description
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a benzodiazole ring, an imidazopyridine ring, and an acetamide group
Preparation Methods
The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazole and imidazopyridine intermediates. The benzodiazole intermediate can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The imidazopyridine intermediate is typically prepared via the condensation of 2-aminopyridine with aldehydes or ketones.
The final step involves the coupling of the benzodiazole and imidazopyridine intermediates with an acetamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfanyl group of the benzodiazole reacts with the acetamide derivative under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, with modifications to its structure to enhance efficacy and reduce toxicity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds to 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE include other benzodiazole and imidazopyridine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. Examples of similar compounds include:
2-(1H-Benzimidazol-2-yl)-N-phenylacetamide: A benzimidazole derivative with potential antimicrobial activity.
2-(1H-Imidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide: An imidazopyridine derivative studied for its anticancer properties.
5-Methyl-1H-benzimidazole-2-thiol: A benzimidazole derivative with antioxidant and anti-inflammatory activity.
The uniqueness of this compound lies in its combined benzodiazole and imidazopyridine structure, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-15-10-11-17-18(13-15)25-23(24-17)30-14-20(29)27-22-21(16-7-3-2-4-8-16)26-19-9-5-6-12-28(19)22/h2-13H,14H2,1H3,(H,24,25)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBUJOPPTFDMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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